molecular formula C9H13N3O2 B2685186 (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354006-76-0

(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2685186
CAS No.: 1354006-76-0
M. Wt: 195.222
InChI Key: SRRBFBVDEVTJOA-SSDOTTSWSA-N
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Description

®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-methoxypyrimidine.

    Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.

    Coupling Reaction: The functionalized pyrrolidine is then coupled with 6-methoxypyrimidine under specific reaction conditions, often involving a base and a coupling agent.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the pyrrolidine ring.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halides or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced pyrimidine or pyrrolidine derivative.

    Substitution: Formation of a substituted pyrimidine derivative.

Scientific Research Applications

®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activity.

    1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol: The racemic mixture of the compound.

    1-(4-Methoxypyrimidin-6-yl)pyrrolidin-3-ol: A positional isomer with the methoxy group at a different position on the pyrimidine ring.

Uniqueness

®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3R)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBFBVDEVTJOA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=NC(=C1)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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